Product packaging for 5-Methyl-2-(trifluoromethyl)benzyl bromide(Cat. No.:CAS No. 886502-86-9)

5-Methyl-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1318739
CAS No.: 886502-86-9
M. Wt: 253.06 g/mol
InChI Key: DCECDRXXOHBVSH-UHFFFAOYSA-N
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Description

Contextualizing Benzyl (B1604629) Bromide Derivatives in Synthetic Organic Chemistry

Benzyl bromide and its derivatives are a cornerstone class of reagents in synthetic organic chemistry, primarily utilized for the introduction of the benzyl group into molecules. wikipedia.org The benzyl group is often employed as a robust protecting group for reactive functional groups like alcohols and carboxylic acids, shielding them from unwanted reactions during multi-step syntheses. wikipedia.orginnospk.com Beyond their role in protection strategies, benzyl bromides are effective alkylating agents. innospk.com

The reactivity of the benzylic carbon, which is attached to the aromatic ring, is enhanced due to the ability of the benzene (B151609) ring to stabilize the transition state of nucleophilic substitution reactions. fiveable.me This makes the bromine atom a good leaving group, readily displaced by a wide range of nucleophiles. fiveable.me Consequently, benzyl bromide derivatives are crucial precursors for synthesizing a variety of other benzyl-containing compounds, such as benzyl alcohols, ethers, esters, and amines, which are themselves important intermediates in the pharmaceutical and materials science industries. fiveable.meresearchgate.net The versatility and reactivity of the benzyl bromide moiety have established it as an indispensable tool for synthetic chemists. fiveable.me

The Significance of Trifluoromethyl and Methyl Substituents on Aromatic Systems: Electronic and Steric Modulations

The chemical behavior of an aromatic compound is profoundly influenced by the nature of the substituents attached to the ring. In 5-methyl-2-(trifluoromethyl)benzyl bromide, the methyl (-CH3) and trifluoromethyl (-CF3) groups exert distinct and opposing electronic and steric effects that modulate the reactivity of the molecule.

The methyl group is classified as an electron-donating group (EDG). wikipedia.org Through an inductive effect (+I), it pushes electron density into the aromatic ring, making the ring more electron-rich and thus more nucleophilic. wikipedia.orglumenlearning.com This property generally activates the aromatic system towards electrophilic aromatic substitution. wikipedia.org Sterically, the methyl group is relatively small, though it can still influence the regioselectivity of reactions at adjacent positions. wikipedia.org

In stark contrast, the trifluoromethyl group is a powerful electron-withdrawing group (EWG). mdpi.comtcichemicals.com The high electronegativity of the three fluorine atoms creates a strong inductive pull (-I effect), withdrawing electron density from the aromatic ring. wikipedia.orgmdpi.com This deactivates the ring, making it less susceptible to electrophilic attack. wikipedia.orglibretexts.org The CF3 group is also significantly bulkier than a methyl group and increases the lipophilicity (fat-solubility) of a molecule, a property often exploited in drug design to improve membrane permeability. mdpi.comnih.gov The strength of the carbon-fluorine bonds also enhances metabolic stability, making the CF3 group a common feature in pharmaceuticals. mdpi.comnih.gov

The simultaneous presence of an EDG (methyl) and a strong EWG (trifluoromethyl) on the same aromatic ring creates a unique electronic environment. The opposing inductive effects influence the electron distribution within the ring and the reactivity of the benzylic bromide group, making the compound a specialized reagent for targeted syntheses.

Comparison of Methyl and Trifluoromethyl Substituent Effects
PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)
flash_onElectronic EffectElectron-donating (+I)Strongly electron-withdrawing (-I)
scienceRing ReactivityActivatingDeactivating
straightenSteric SizeSmallerLarger / Bulkier mdpi.com
opacityLipophilicityModerate increaseSignificant increase mdpi.comnih.gov
health_and_safetyMetabolic StabilitySusceptible to oxidationHigh (due to strong C-F bonds) mdpi.comnih.gov

Research Landscape and Fundamental Importance of this compound

This compound is a specialized chemical intermediate. Its importance lies in its utility as a starting material for the synthesis of more complex molecules, particularly within the field of medicinal chemistry.

The compound's structure is tailored for specific synthetic transformations where the combined steric and electronic profile of the substituted benzyl moiety is required. Research has demonstrated its application in the synthesis of novel therapeutic agents. For instance, it has been used in the preparation of a diverse set of spirocyclic butanamides, which are investigated as modulators of the chemokine CC receptors subtype 2 (CCR2). sigmaaldrich.cn The activation of CCR2 is implicated in chronic inflammatory conditions, making compounds derived from this compound relevant to the study of diseases like atherosclerosis and rheumatoid arthritis. sigmaaldrich.cn

The fundamental importance of this reagent is its role as a key building block, allowing for the precise installation of the 5-methyl-2-(trifluoromethyl)benzyl group into a target molecule. This specific fragment can be crucial for optimizing a compound's binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile.

Properties of this compound
Identifier/PropertyValue
fingerprintCAS Number886502-86-9 chemicalbook.comchemicalbook.com
compostMolecular FormulaC₉H₈BrF₃ sigmaaldrich.com
scaleMolecular Weight253.06 g/mol sigmaaldrich.com
thermostatBoiling Point213.2±35.0 °C (Predicted) chemicalbook.com
density_mediumDensity1.499±0.06 g/cm³ (Predicted) chemicalbook.com
texturePhysical FormSolid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrF3 B1318739 5-Methyl-2-(trifluoromethyl)benzyl bromide CAS No. 886502-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCECDRXXOHBVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590666
Record name 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886502-86-9
Record name 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methyl 2 Trifluoromethyl Benzyl Bromide

Strategies for Benzylic Bromination

The introduction of a bromine atom onto the methyl group of a substituted toluene (B28343) derivative is a common transformation in organic synthesis. Several methods are available, each with its own set of advantages and limitations regarding selectivity and reaction conditions.

Free Radical Halogenation Pathways to Benzyl (B1604629) Bromides

Free radical bromination is a widely used method for the selective halogenation of the benzylic position of toluene and its derivatives. This reaction proceeds via a free radical chain mechanism, initiated by light or a radical initiator. The high selectivity for the benzylic position is attributed to the resonance stabilization of the resulting benzyl radical. gla.ac.uk

For the synthesis of 5-Methyl-2-(trifluoromethyl)benzyl bromide, the starting material would be 5-methyl-2-(trifluoromethyl)toluene. The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Light can also be used to initiate the reaction. The proposed mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group of the toluene derivative to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

A continuous-flow protocol for benzylic bromination using a household compact fluorescent lamp (CFL) for activation has been developed, offering a safer alternative to traditional methods by avoiding hazardous solvents like CCl₄. organic-chemistry.org

Table 1: Reagents and Conditions for Free Radical Bromination

ReagentInitiatorSolventConditions
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCCl₄, CyclohexaneThermal
N-Bromosuccinimide (NBS)Light (e.g., CFL)Acetonitrile (B52724)Photochemical

Conversion of Substituted Benzyl Alcohols to Benzyl Bromides

An alternative route to benzyl bromides involves the nucleophilic substitution of a benzyl alcohol. This method is advantageous when the corresponding benzyl alcohol is readily available. For the synthesis of this compound, the precursor would be (5-methyl-2-(trifluoromethyl)phenyl)methanol.

Several reagents can effect this transformation:

Phosphorus tribromide (PBr₃): This is a classic and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction generally proceeds with inversion of configuration if a chiral center is present. The alcohol acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. The resulting intermediate is then attacked by the displaced bromide ion in an Sₙ2 fashion to yield the benzyl bromide.

Carbon tetrabromide (CBr₄) and Triphenylphosphine (B44618) (PPh₃): This combination, known as the Appel reaction, provides a mild method for converting alcohols to bromides. The reaction proceeds through a phosphonium (B103445) salt intermediate.

Sodium bromide/Sulfuric acid or Hydrobromic acid: Concentrated hydrobromic acid (HBr) can be used to convert benzyl alcohols to benzyl bromides. The reaction is often facilitated by the use of a strong acid catalyst like sulfuric acid. google.com This method is straightforward but may not be suitable for substrates with acid-sensitive functional groups. A reported synthesis of benzyl bromide involves refluxing benzyl alcohol with 48% HBr. sciencemadness.org

Table 2: Reagents for Conversion of Benzyl Alcohols to Benzyl Bromides

ReagentMechanismAdvantages
Phosphorus tribromide (PBr₃)Sₙ2High efficiency for primary and secondary alcohols
Carbon tetrabromide/TriphenylphosphineAppel ReactionMild reaction conditions
Sodium bromide/Sulfuric acid or HBrSₙ1/Sₙ2Readily available and inexpensive reagents

Bromination of Aryl Acetic Acid Derivatives

While less common, the conversion of aryl acetic acid derivatives to benzyl bromides is a potential synthetic route. This transformation can be envisioned through a multi-step sequence. For instance, the carboxylic acid group of (5-methyl-2-(trifluoromethyl)phenyl)acetic acid could be reduced to the corresponding primary alcohol, (5-methyl-2-(trifluoromethyl)phenyl)methanol, which can then be converted to the benzyl bromide using the methods described in section 2.1.2. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

A more direct, though less conventional, approach might involve a Hunsdiecker-type reaction on the silver salt of the aryl acetic acid. However, the standard Hunsdiecker reaction typically results in a loss of one carbon atom, which is not desirable for this synthesis. Modifications of this reaction or alternative decarboxylative bromination methods would need to be explored.

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is a crucial pharmacophore in many drug molecules due to its unique electronic properties and metabolic stability. Its introduction into an aromatic ring can be achieved through either electrophilic or nucleophilic strategies.

Electrophilic Trifluoromethylation in Aromatic Systems

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an electrophilic "CF₃⁺" equivalent. For the synthesis of a precursor to this compound, this would involve the trifluoromethylation of a suitably substituted toluene derivative.

Several powerful electrophilic trifluoromethylating reagents have been developed:

Togni's Reagents: These are hypervalent iodine compounds that are widely used for the electrophilic trifluoromethylation of a variety of nucleophiles, including arenes. tcichemicals.com The reaction often requires the use of a Lewis or Brønsted acid to activate the aromatic substrate.

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are also effective electrophilic trifluoromethylating agents. chem-station.com

Baran's Reagent (Zn(SO₂CF₃)₂): This zinc-based reagent can also serve as a source of an electrophilic trifluoromethyl group.

The directing effects of the substituents on the aromatic ring are critical in these reactions. For a precursor like 4-methylbenzyl bromide, the methyl group is an ortho-, para-director, which would favor the introduction of the trifluoromethyl group at the desired position 2.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of an aromatic substrate bearing a suitable leaving group with a nucleophilic source of the trifluoromethyl group. This approach is often complementary to electrophilic methods.

Common nucleophilic trifluoromethylating agents include:

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent): This is a widely used reagent that, in the presence of a fluoride (B91410) source (e.g., TBAF), generates the trifluoromethyl anion (CF₃⁻). This anion can then participate in nucleophilic aromatic substitution reactions, typically on aryl halides or triflates, often catalyzed by a transition metal such as copper.

Fluoroform (HCF₃): As a readily available and inexpensive greenhouse gas, fluoroform can be deprotonated by a strong base to generate the trifluoromethyl anion. beilstein-journals.org

Copper(I) trifluoromethylthiolate (CuSCF₃): This reagent can be used for the trifluoromethylation of aryl halides.

For the synthesis of a precursor to this compound, a plausible strategy would involve the reaction of a substrate like 2-bromo-5-methylbenzyl bromide or 2-iodo-5-methylbenzyl bromide with a nucleophilic trifluoromethylating agent in the presence of a suitable catalyst.

Radical Trifluoromethylation Strategies

Radical trifluoromethylation represents a powerful method for installing the CF₃ group onto aromatic systems. These strategies typically involve the generation of the trifluoromethyl radical (•CF₃) from a suitable precursor, which then reacts with the aromatic substrate.

One common approach involves the use of sodium triflinate (CF₃SO₂Na) as the CF₃ source, which can generate the •CF₃ radical through oxidation. Photoexcited aliphatic ketones, such as acetone, can act as low-cost radical initiators for this process under UV or visible light irradiation. acs.org This method offers a metal- and oxidant-free pathway for the direct trifluoromethylation of unactivated arenes. acs.org

Another notable reagent is the Togni reagent, which can be used in N-heterocyclic carbene (NHC)-catalyzed radical trifluoromethylation of olefins with aldehydes. acs.org While this is not a direct arene trifluoromethylation, the underlying principle of generating a CF₃ radical via a single-electron-transfer process is relevant. acs.org Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR) is another reagent that, upon thermal decomposition above 85-90°C, produces trifluoromethyl radicals capable of reacting with various aromatic compounds. researchgate.net

For a precursor to this compound, such as p-xylene (B151628) or a related toluene derivative, these radical methods could be employed, although control of regioselectivity can be a significant challenge. The reaction of trifluoromethyl radicals with toluene has been studied, providing insight into the potential product distributions. rsc.org

Table 1: Examples of Radical Trifluoromethylation Reagents and Conditions

CF₃ SourceInitiator/CatalystConditionsSubstrate TypeReference
Sodium triflinatePhotoexcited acetoneUV/Visible lightUnactivated arenes acs.org
Togni reagentN-heterocyclic carbene (NHC)Mild conditionsAldehydes, Olefins acs.org
Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR)Heat ( >85°C)ThermalAromatic compounds researchgate.net
bpyCu(CF₃)₃Visible lightMild conditionsUnactivated C(sp³)–H bonds researchgate.net

Trifluoromethylation via Metal-Organic Reagents

Metal-organic reagents offer an alternative and often more selective route for trifluoromethylation. Copper-mediated reactions are particularly prominent in this area. These methods can introduce the CF₃ group at the benzylic position of various benzyl bromides using shelf-stable electrophilic trifluoromethylating reagents. organic-chemistry.orgthieme-connect.com

A general protocol involves reacting a benzyl bromide with an electrophilic trifluoromethylating reagent, such as S-(trifluoromethyl)diphenylsulfonium salt, in the presence of stoichiometric copper powder. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates high chemoselectivity, tolerating sensitive functional groups like esters and ketones that would be incompatible with conventional nucleophilic trifluoromethylation methods. organic-chemistry.orgthieme-connect.com The reaction is believed to proceed through the in situ generation of a [CuCF₃] species. organic-chemistry.org

While this specific method applies to benzyl bromides to yield trifluoroethylarenes, related copper-catalyzed methodologies exist for the trifluoromethylation of aryl halides, which could be a key step in a multi-step synthesis of the target compound. For instance, an appropriately substituted halotoluene could be trifluoromethylated before the benzylic bromination step.

Table 2: Copper-Mediated Trifluoromethylation of Benzyl Bromides

SubstrateTrifluoromethylating ReagentCatalyst/MediatorSolventTemperatureYieldReference
4-Nitrobenzyl bromideS-(trifluoromethyl)diphenylsulfonium saltCu (3 equiv)NMP60-90°C81% thieme-connect.com
4-Cyanobenzyl bromideS-(trifluoromethyl)diphenylsulfonium saltCu (3 equiv)NMP60-90°C82% thieme-connect.com
N-(4-(Bromomethyl)phenyl)phthalimideS-(trifluoromethyl)diphenylsulfonium saltCu (3 equiv)NMP60-90°C86% thieme-connect.com

Convergent and Linear Synthesis Routes to this compound

The synthesis of this compound is typically achieved through a multi-step process, starting from readily available precursors. The sequence of reactions—trifluoromethylation followed by bromination, or vice versa—is a key strategic consideration.

A plausible and common synthetic route begins with a commercially available substituted toluene. One such sequence is outlined below:

Trifluoromethylation of an Aryl Precursor : Starting with a compound like 2-bromo-5-methylaniline (B1276313) or 2-iodo-5-methylaniline, a Sandmeyer-type reaction or a copper-catalyzed trifluoromethylation can be employed to install the CF₃ group, yielding 2-bromo-5-methylbenzotrifluoride (B1273066) or its iodo-analogue.

Benzylic Bromination : The resulting 2-(trifluoromethyl)-5-methyltoluene intermediate is then subjected to benzylic bromination. This is a radical substitution reaction, typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or under photochemical conditions. gla.ac.ukwikipedia.org This step selectively brominates the methyl group attached to the benzene (B151609) ring, yielding the final product, this compound.

An alternative route could involve the initial bromination of a trifluoromethylated toluene. For instance, 4-methylbenzotrifluoride (B1360062) could be brominated, although controlling the regioselectivity of aromatic bromination to obtain the desired 2-bromo-5-(trifluoromethyl)toluene intermediate can be challenging.

Key factors for optimization include:

Solvent : Aprotic solvents are generally favored. rsc.org While carbon tetrachloride (CCl₄) was traditionally used, safer alternatives like acetonitrile or 1,2-dichlorobenzene (B45396) are now preferred. acs.orgresearchgate.net

Initiator : The reaction can be initiated thermally with radical initiators like AIBN or photochemically with UV light or even household compact fluorescent lamps (CFL). acs.orgrsc.org Photochemical initiation can sometimes offer better selectivity and yield. gla.ac.uk

Temperature : Increasing the temperature generally increases the reaction rate but can decrease selectivity. Finding the optimal temperature is crucial to balance conversion and by-product formation. numberanalytics.com

Reagent Stoichiometry : Using a slight excess (e.g., 1.05 equivalents) of NBS is often sufficient to drive the reaction to completion while minimizing over-bromination. acs.org

Continuous flow processing has emerged as a superior method for photochemical benzylic brominations. It offers uniform irradiation, precise control over residence time and temperature, and enhanced safety, leading to exceptionally high throughput and reduced waste. rsc.orgrsc.orgresearchgate.net

Table 3: Optimization Parameters for Benzylic Bromination

ParameterConditionEffectReference
Solvent Acetonitrile, 1,2-DichlorobenzeneAvoids hazardous CCl₄, can improve yield acs.orgresearchgate.net
Initiation Photochemical (e.g., 405 nm LEDs)High efficiency, avoids thermal initiators rsc.orgrsc.org
Temperature Tuned for specific substrateBalances reaction rate and selectivity numberanalytics.com
Process Continuous FlowHigh throughput, improved safety, reduced waste rsc.orgresearchgate.net

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. This includes the use of polymer-supported reagents, which simplify purification and reduce waste.

Polymer-supported reagents provide a practical method for clean and efficient chemical preparations by immobilizing the reactive species on a solid support. cam.ac.uk This facilitates product isolation, as the spent reagent can be removed by simple filtration, eliminating the need for complex work-up procedures. cam.ac.uk

For the benzylic bromination step in the synthesis of this compound, a Polyvinylpyrrolidone-Bromine complex (PVP-Br₂) serves as a mild and efficient brominating agent. researchgate.netresearchgate.net PVP is a non-toxic, pH-stable, and biocompatible polymer. nih.gov The PVP-Br₂ complex is easily prepared and acts as a stable, non-volatile reagent that can slowly release Br₂ for a more controlled reaction. researchgate.net This controlled release can enhance selectivity for monobromination at the benzylic position. The use of such polymer-supported reagents aligns with the principles of green chemistry by minimizing hazardous reagents and simplifying purification processes.

Continuous Flow Methodologies in Benzyl Bromide Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of benzyl bromides, offering significant advantages over traditional batch processing. acs.orgresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and minimized byproduct formation. acs.org

A common method for benzylic bromination is the free radical halogenation of a toluene derivative. wikipedia.org In a continuous flow setting, this is often achieved through photochemistry. acs.org A continuous-flow protocol for the bromination of benzylic compounds using N-bromosuccinimide (NBS) has been developed, utilizing a simple reactor design with transparent fluorinated ethylene (B1197577) polymer (FEP) tubing. acs.orgresearchgate.net The radical reactions are activated by a readily available compact fluorescent lamp (CFL), and acetonitrile is used as a solvent to avoid hazardous chlorinated solvents. acs.orgorganic-chemistry.org This method is efficient, requiring only a small excess of NBS (1.05 equivalents) to achieve full conversion of the starting material. acs.orgresearchgate.net The versatility of this procedure has been demonstrated on a wide array of substrates, consistently producing good to excellent isolated yields. acs.org

A key advantage of the flow protocol is its scalability. Multigram quantities of product can be synthesized by simply extending the operation time of the reactor, achieving throughputs around 30 mmol h⁻¹. acs.orgresearchgate.net For certain substrates, productivity can be significantly higher, reaching up to 180 mmol h⁻¹ in larger reactors with more powerful lamps. acs.org

Another advanced continuous flow approach involves the in situ generation of bromine from a NaBrO₃/HBr system. rsc.org This method, coupled with a microstructured photochemical reactor using 405 nm LEDs, allows for rapid and efficient bromination with residence times as short as 15 seconds. rsc.org Process intensification, including the potential removal of organic solvents, significantly improves the process mass intensity (PMI), a measure of the reaction's greenness. rsc.org For instance, the solvent-free preparation of pharmaceutically relevant building blocks has been demonstrated on a kilogram scale. rsc.org

The development of a continuous flow photochemical benzylic bromination was crucial in the manufacturing route for belzutifan (B610325) (MK-6482). acs.org This approach circumvents the need for potentially hazardous azo radical initiators like azobisisobutyronitrile (AIBN) and operates at room temperature, which improves the stability of the product. acs.org The use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in a flow system provided tight control over irradiation and residence time, leading to a robust and scalable process. acs.org

Brominating AgentActivation MethodKey AdvantagesExample ThroughputReference
N-Bromosuccinimide (NBS)Photochemical (CFL)Avoids hazardous solvents, high conversion with minimal excess reagent, readily scalable.30-180 mmol h⁻¹ acs.org, researchgate.net
In situ Br₂ from NaBrO₃/HBrPhotochemical (405 nm LEDs)Very short residence times (as low as 15s), improved Process Mass Intensity (PMI), potential for solvent-free conditions.1.17 kg scale in 230 min rsc.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)PhotochemicalAvoids thermal radical initiators (e.g., AIBN), operates at room temperature, robust with minimized byproducts.Used in manufacturing scale-up for Belzutifan. acs.org

Catalytic Approaches for Trifluoromethylation (e.g., transition metal catalysis)

The introduction of a trifluoromethyl (CF₃) group into organic molecules is of great interest in medicinal chemistry, as it can significantly alter a compound's biological properties. rsc.org Catalytic methods for the trifluoromethylation of benzylic compounds provide an efficient route to synthesize structures like this compound from a corresponding precursor.

Transition metal catalysis, particularly with copper, has been successful in this area. One method involves the reaction of primary and secondary benzylic chlorides with trifluoromethyltrimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) in the presence of a catalytic amount of copper(I) thiophene-2-carboxylate (B1233283) (CuTC). rsc.org This represents an efficient strategy for creating a C(sp³)–CF₃ bond at the benzylic position, providing the trifluoromethylated products in good to high yields. rsc.org This was a significant development as it was the first report of a catalytic trifluoromethylation of benzylic halides using TMSCF₃ directly as the trifluoromethylating reagent. rsc.org

Copper-mediated trifluoromethylation of benzyl bromides has also been achieved using a shelf-stable, electrophilic trifluoromethylating reagent. organic-chemistry.org This method is noted for its mild reaction conditions and broad functional group tolerance, facilitating the rapid generation of structurally diverse molecules. organic-chemistry.org Another copper-catalyzed approach is the decarboxylative trifluoromethylation of benzylic bromodifluoroacetates, which effectively produces a wide range of trifluoroethylarenes. organic-chemistry.org

Beyond benzylic halides, copper has been shown to mediate the trifluoromethylation of benzylic methanesulfonates using TMSCF₃, expanding the range of suitable starting materials. beilstein-journals.org Nickel-based catalysts have also proven effective, particularly in enantioselective cross-coupling reactions. For instance, a nickel/bis(oxazoline) catalyst can be used for the asymmetric synthesis of fluorinated compounds from CF₃-substituted racemic secondary alkyl halides and arylzinc reagents. organic-chemistry.org Similarly, a nickel-catalyzed enantioselective cross-coupling of aryl titanates with α-CF₃-benzyl bromides allows for the synthesis of chiral α-CF₃-substituted benzhydryls. organic-chemistry.org

Catalyst SystemCF₃ SourceSubstrateKey FeaturesReference
Copper(I) thiophene-2-carboxylate (CuTC)Trifluoromethyltrimethylsilane (TMSCF₃)Benzylic ChloridesFirst catalytic use of TMSCF₃ for benzylic halides; good to high yields. rsc.org
Copper-mediatedElectrophilic CF₃ reagentBenzyl BromidesMild conditions, broad functional group tolerance. organic-chemistry.org
Copper-catalyzedFrom benzylic bromodifluoroacetatesBenzylic BromodifluoroacetatesDecarboxylative approach to access trifluoroethylarenes. organic-chemistry.org
Nickel/bis(oxazoline)From substrateRacemic α-CF₃ secondary alkyl halidesEnantioconvergent cross-coupling with arylzinc reagents. organic-chemistry.org
Nickel-catalyzedFrom substrateα-CF₃-Benzyl BromidesEnantioselective cross-coupling with aryl titanates. organic-chemistry.org

Reactivity and Mechanistic Investigations of 5 Methyl 2 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most characteristic reaction of benzylic halides like 5-methyl-2-(trifluoromethyl)benzyl bromide. These reactions involve the replacement of the bromide ion by a nucleophile and can proceed through different mechanisms depending on the reaction conditions.

Exploration of SN1 and SN2 Reaction Pathways

Benzylic halides are unique in their ability to undergo substitution via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. ucalgary.ca The choice of pathway is dictated by the structure of the halide, the nature of the nucleophile, the solvent, and the temperature.

SN2 Pathway: As a primary benzylic halide, this compound is well-suited for the SN2 mechanism. ucalgary.ca This pathway involves a single, concerted step where a strong nucleophile attacks the electrophilic benzylic carbon from the backside, leading to the displacement of the bromide ion. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but leave the nucleophile highly reactive.

SN1 Pathway: The SN1 mechanism becomes a possibility due to the ability of the benzene (B151609) ring to stabilize the intermediate benzylic carbocation through resonance. pearson.com This pathway involves a two-step process: first, the C-Br bond breaks heterolytically to form a planar benzylic carbocation, and second, the nucleophile attacks the carbocation. The stability of this carbocation is crucial. For this compound, the electron-donating methyl group helps to stabilize the positive charge, while the strongly electron-withdrawing trifluoromethyl group at the ortho position significantly destabilizes it. This destabilizing effect likely makes the SN1 pathway less favorable than for other benzylic bromides. However, SN1 reactions can still be promoted under specific conditions, such as with weak nucleophiles (e.g., water, alcohols) in polar protic solvents (e.g., ethanol, water), which can stabilize both the carbocation and the leaving group. libretexts.org

A summary of conditions favoring each pathway is presented below.

FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Tertiary > Secondary >> PrimaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., RO⁻, CN⁻, RS⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Intermediate Carbocation (Resonance-stabilized)Pentacoordinate Transition State

Formation of Substituted Benzyl (B1604629) Derivatives (e.g., ethers, esters, amines)

This compound serves as a versatile reagent for introducing the 5-methyl-2-(trifluoromethyl)benzyl moiety into various molecules through nucleophilic substitution.

Ethers: The synthesis of benzyl ethers from this compound can be readily achieved via the Williamson ether synthesis. wiserpub.comorganic-chemistry.org This reaction involves treating an alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a potent nucleophile to displace the bromide in an SN2 reaction.

ROH + NaH → RO⁻Na⁺

RO⁻Na⁺ + this compound → RO-CH₂-C₆H₃(CH₃)(CF₃) + NaBr

Esters: Benzyl esters can be prepared by reacting the benzyl bromide with a carboxylate salt. The carboxylate anion, typically generated by deprotonating a carboxylic acid with a non-nucleophilic base (e.g., triethylamine) or by using a pre-formed salt (e.g., sodium acetate), attacks the benzylic carbon to form the ester linkage. beilstein-journals.org

RCOOH + Et₃N → RCOO⁻(Et₃NH)⁺

RCOO⁻(Et₃NH)⁺ + this compound → RCO-O-CH₂-C₆H₃(CH₃)(CF₃) + (Et₃NH)⁺Br⁻

Amines: The N-alkylation of primary or secondary amines provides a direct route to the corresponding secondary or tertiary benzylic amines. niscpr.res.inorganic-chemistry.org The reaction typically proceeds under basic conditions to neutralize the HBr formed. Over-alkylation can be an issue with primary amines, but the synthesis of tertiary amines from secondary amines is generally efficient.

R₂NH + this compound → R₂N⁺H-CH₂-C₆H₃(CH₃)(CF₃) Br⁻

R₂N⁺H-CH₂-C₆H₃(CH₃)(CF₃) Br⁻ + Base → R₂N-CH₂-C₆H₃(CH₃)(CF₃) + Base-H⁺Br⁻

The table below illustrates typical reactions for forming these derivatives.

DerivativeNucleophileReagents/ConditionsProduct
Ether Sodium EthoxideNaOEt, Ethanol5-Methyl-2-(trifluoromethyl)benzyl ethyl ether
Ester Sodium AcetateNaOAc, DMF5-Methyl-2-(trifluoromethyl)benzyl acetate
Amine DiethylamineEt₂NH, K₂CO₃, Acetonitrile (B52724)N,N-Diethyl-5-methyl-2-(trifluoromethyl)benzylamine

Factors Governing Regioselectivity and Chemoselectivity

In the reactions of this compound, selectivity is a key consideration.

Regioselectivity: Nucleophilic attack occurs exclusively at the benzylic (CH₂) carbon. The bromide is attached to an sp³-hybridized carbon, making it a suitable leaving group for substitution reactions. The sp²-hybridized carbons of the aromatic ring are not susceptible to SN1 or SN2 reactions.

Chemoselectivity: The benzylic bromide is a highly reactive electrophilic site. In reactions with multifunctional nucleophiles, the reaction will preferentially occur at the most nucleophilic site of the attacking species. Furthermore, the C-Br bond is significantly more labile than the C-H bonds of the methyl group or the highly stable C-F bonds of the trifluoromethyl group under typical nucleophilic substitution conditions. This allows for selective functionalization at the benzylic position without disturbing other parts of the molecule.

Elimination Reactions

While substitution is the dominant pathway for primary benzylic halides, elimination reactions can sometimes compete under specific conditions.

Pathways to Olefin Formation from this compound

Elimination reactions of this compound would lead to the formation of an olefin, specifically 5-methyl-2-(trifluoromethyl)styrene. This transformation requires the removal of the bromine atom from the benzylic carbon and a hydrogen atom from the adjacent methyl group. However, since there are no hydrogen atoms on a carbon adjacent to the benzylic carbon (the other adjacent carbon is part of the aromatic ring), a standard β-elimination (E1 or E2) is not possible.

For an olefin to form from this specific substrate, a more complex rearrangement or a different type of elimination mechanism would be required, which is not typical for this class of compounds under standard conditions. Standard elimination pathways (E2) are generally favored by strong, sterically hindered bases, such as potassium tert-butoxide, which can act as a base to abstract a proton but are poor nucleophiles due to their bulk. msu.edu For typical benzylic halides with β-hydrogens, these conditions would promote olefin formation over substitution. masterorganicchemistry.com Given the structure of this compound, substitution remains the overwhelmingly favored reaction pathway.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its exceptional stability due to the strength of the carbon-fluorine bonds. It is generally inert to the conditions used for nucleophilic substitution and elimination reactions at the benzylic position. tcichemicals.com

Transformations of the aromatic CF₃ group are challenging and typically require harsh or specialized conditions that are not compatible with the labile benzyl bromide functionality. For instance, reactions in superacids can lead to protolytic defluorination and subsequent reactions of the resulting carbocationic species. nih.gov Modern synthetic methods, such as photoredox catalysis, have been developed for various transformations involving CF₃ groups, but these are highly specific processes. rsc.org In the context of the reactions discussed above, the trifluoromethyl group is best considered a robust, electron-withdrawing spectator group that influences the reactivity of the benzylic position electronically but does not participate in the reaction itself.

Selective C-F Bond Cleavage and Functionalization

The cleavage of a carbon-fluorine bond is challenging due to its high bond dissociation energy. rsc.org Despite this, methods have been developed for the selective functionalization of the trifluoromethyl group in aromatic compounds. One prominent strategy involves a reductive radical process. nih.gov This approach can achieve the selective cleavage of a single C–F bond, bypassing exhaustive defluorination which can be a problem with other methods. nih.gov

Visible-light photoredox catalysis has also emerged as a powerful tool for mediating C-F bond cleavage under mild conditions. nih.govsioc-journal.cn In this process, a photocatalyst, upon absorbing light, can initiate an electron transfer to the trifluoromethylarene. This generates a radical anion, which can then undergo defluorination to produce an α,α-difluorobenzyl radical. nih.gov This reactive intermediate can then be trapped by various reagents to achieve functionalization. For instance, transformations of α,α-difluorobenzyl chlorides, accessible from benzotrifluorides, have been used to synthesize various organofluorine compounds. tcichemicals.com

The table below summarizes potential methods for the C-F bond functionalization applicable to trifluoromethylarenes.

MethodKey Reagents/ConditionsIntermediate SpeciesPotential Products
Reductive Radical ProcessPhotoredox catalyst, light, hydrogen atom donorα,α-Difluorobenzyl radicalAr-CF2H, Ar-CF2R (from radical trapping)
Hydrosilyl-Assisted Cleavageo-Hydrosilyl group, silyl (B83357) cation generationSilyl cation, fluorosilaneα,α-Difluorobenzyl ethers, fluorobutadienes
Photochemical ActivationVisible light, photocatalyst (e.g., phenoxazine)Radical anion, α,α-difluorobenzyl radicalDifluoromethylarenes, difluoroalkylated products

Reductive Transformations of the Trifluoromethyl Group

The conversion of a trifluoromethyl group into a difluoromethyl (CF2H) group is a valuable transformation in medicinal chemistry. rsc.org This reduction can be achieved with high selectivity, avoiding over-reduction. nih.gov Reductive defluorination protocols have been developed that efficiently engage trifluoromethylarenes, including those with various substituents like alkyl, oxygen, or nitrogen groups, to yield the corresponding Ar–CF2H products. nih.gov These reactions are often driven by photoredox catalysis, where a single C-F bond is selectively cleaved and the resulting radical is quenched by a hydrogen atom donor. nih.gov This process is significant because the C-F bond strength decreases as defluorination proceeds, making selective cleavage a synthetic challenge. nih.gov

Radical Processes and Related Reactivity

The carbon-bromine bond in this compound is the most likely site for initial radical formation due to its lower bond dissociation energy compared to C-H, C-C, and C-F bonds.

Generation and Behavior of Benzylic Radicals

The 5-methyl-2-(trifluoromethyl)benzyl radical can be generated through homolytic cleavage of the C-Br bond, typically initiated by heat, UV radiation, or a radical initiator. libretexts.orglibretexts.org

Participation in Radical Chain Reactions

Radical processes typically occur as a chain reaction involving three distinct phases: initiation, propagation, and termination. libretexts.orglumenlearning.com

Initiation: This step involves the initial formation of a radical. For this compound, this would be the homolytic cleavage of the C-Br bond to form a benzylic radical and a bromine radical. libretexts.org Br-CH₂(C₆H₃)(CH₃)(CF₃) → •CH₂(C₆H₃)(CH₃)(CF₃) + Br•

Propagation: In this phase, a radical reacts with a stable molecule to form a new radical, which continues the chain. lumenlearning.com The generated benzylic radical can, for example, abstract a hydrogen atom from another molecule or add across a double bond. libretexts.org

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.org This is a rare event due to the low concentration of radicals. libretexts.org

Metal-Catalyzed Coupling Reactions

The benzylic bromide moiety makes this compound an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Cross-Coupling Methodologies for Aryl-Benzylic Linkages

Palladium-catalyzed cross-coupling reactions are particularly effective for creating linkages between an aryl group and a benzylic carbon. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for this purpose. nih.gov In this context, this compound can react with various potassium aryltrifluoroborates or boronic acids in the presence of a palladium catalyst and a base to yield functionalized diarylmethane structures. nih.gov These reactions generally exhibit high functional group tolerance. nih.gov

Besides palladium, other transition metals like iron and cobalt have also been developed for sustainable and cost-effective cross-coupling reactions. bohrium.combris.ac.uk Iron-catalyzed Suzuki-type reactions have been developed, and cobalt catalysts have been employed for the asymmetric cross-coupling of fluorinated benzylic halides. bohrium.combris.ac.uk

The following table illustrates typical conditions for Suzuki-Miyaura cross-coupling of benzyl bromides with arylboron reagents, which are applicable to this compound.

Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O (10:1)77High
Pd(OAc)₂ / SPhosCs₂CO₃CPME/H₂O (10:1)90High

Data adapted from analogous reactions in the literature. nih.gov

Scope and Limitations of Catalytic Transformations

The utility of this compound in catalytic transformations is governed by the electronic and steric properties of its substituents. The benzene ring is activated by the electron-donating methyl group and deactivated by the strongly electron-withdrawing trifluoromethyl group. This push-pull electronic effect, combined with the steric hindrance around the benzylic position, defines the scope and limitations of its participation in catalytic cycles, such as cross-coupling reactions.

The scope of catalytic transformations often includes reactions where the benzyl bromide undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium or Nickel). However, the reactivity can be attenuated by the bulky trifluoromethyl group adjacent to the benzylic carbon. While benzyl bromides are generally good substrates for cross-coupling reactions, the specific substitution pattern on this compound presents challenges.

Key Research Findings:

Electronic Effects: The trifluoromethyl group significantly influences the reactivity of the molecule. Electron-withdrawing groups on benzyl halides can impact the rates and success of catalytic reactions. For instance, in glycosylation reactions, trifluoromethyl-substituted benzyl groups have been shown to increase 1,2-cis-selectivity, indicating a profound electronic influence on reaction intermediates. nih.gov

Steric Hindrance: The ortho-trifluoromethyl group can sterically hinder the approach of a bulky catalytic complex, potentially requiring higher catalyst loadings, elevated temperatures, or longer reaction times to achieve good conversion. st-andrews.ac.uk

Limitations: Transformations that are sensitive to steric bulk at the electrophilic center may be limited. For example, catalysts with large, sterically demanding ligands might be incompatible. Furthermore, reactions prone to side reactions, such as homocoupling of the benzyl bromide, may be observed under certain conditions. The presence of the benzylic bromide also makes the compound susceptible to simple nucleophilic substitution, which can compete with the desired catalytic pathway.

The table below summarizes the potential influences of the compound's structural features on catalytic transformations.

FeatureInfluence on Catalytic TransformationsPotential Limitations
Trifluoromethyl Group (CF₃) Electron-withdrawing nature can stabilize anionic intermediates and influence the electronics of the catalytic cycle.May decrease the rate of oxidative addition to metal catalysts; introduces significant steric hindrance.
Methyl Group (CH₃) Electron-donating nature can increase the electron density of the aromatic ring.May favor side reactions at the aromatic ring under certain conditions.
Benzyl Bromide Moiety Provides a reactive site for oxidative addition, a key step in many cross-coupling reactions.Susceptible to non-catalytic Sₙ2 reactions, leading to byproducts.

Alkylating Agent Role in Organic Synthesis

This compound serves as a potent alkylating agent in organic synthesis. nih.gov Its primary function is to introduce the 5-methyl-2-(trifluoromethyl)benzyl moiety onto various nucleophilic substrates. The bromide atom is a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack. This reactivity is the basis for its use in constructing more complex molecules. The presence of the trifluoromethyl group can enhance the electrophilicity of the benzylic carbon, making it a highly reactive alkylating agent. ijsrset.com

Introduction of the Substituted Benzyl Moiety into Various Substrates

As a versatile electrophile, this compound reacts with a wide range of nucleophiles to form new carbon-heteroatom and carbon-carbon bonds. This process is a fundamental strategy for elaborating molecular structures. The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile displaces the bromide ion.

Common classes of substrates that can be alkylated include:

Alcohols and Phenols (O-Alkylation): Reaction with alcohols or phenols in the presence of a base yields the corresponding benzyl ethers.

Amines (N-Alkylation): Primary and secondary amines react to form secondary and tertiary amines, respectively.

Thiols (S-Alkylation): Thiols are readily alkylated to produce thioethers.

Carbanions (C-Alkylation): Carbon-based nucleophiles, such as enolates derived from ketones, esters, or malonates, can be alkylated to form new carbon-carbon bonds.

The table below illustrates the introduction of the 5-methyl-2-(trifluoromethyl)benzyl group into various substrates.

Nucleophile ClassSubstrate ExampleProduct Type
OxygenPhenolAryl benzyl ether
NitrogenDiethylamineTertiary amine
SulfurThiophenolThioether
CarbonDiethyl malonateAlkylated malonic ester

Applications in Wittig Reactions and Ylide Chemistry

This compound is a key precursor for the generation of phosphonium (B103445) ylides, which are the reactive intermediates in the Wittig reaction. fiveable.me The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones with a high degree of control over the location of the new double bond. libretexts.orgwikipedia.org

The process involves two main steps:

Formation of the Phosphonium Salt: The benzyl bromide is reacted with a phosphine, typically triphenylphosphine (B44618), in an Sₙ2 reaction. The lone pair of electrons on the phosphorus atom attacks the electrophilic benzylic carbon, displacing the bromide and forming a stable phosphonium salt. masterorganicchemistry.com

Generation of the Ylide (Wittig Reagent): The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride. The base abstracts a proton from the carbon adjacent to the positively charged phosphorus atom, creating a phosphorus ylide—a neutral molecule with adjacent positive and negative charges. libretexts.org

This resulting ylide, 5-methyl-2-(trifluoromethyl)benzylidenetriphenylphosphorane, can then be reacted with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of an oxaphosphetane intermediate. organic-chemistry.org This intermediate rapidly decomposes to form the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction to completion. wikipedia.org

The sequence for the application of this compound in a Wittig reaction is outlined below.

StepReactantsIntermediate/ProductDescription
1 This compound + Triphenylphosphine(5-Methyl-2-(trifluoromethyl)benzyl)triphenylphosphonium bromideFormation of the phosphonium salt via Sₙ2 reaction.
2 Phosphonium salt + Strong Base (e.g., n-BuLi)5-Methyl-2-(trifluoromethyl)benzylidenetriphenylphosphorane (Ylide)Deprotonation to form the phosphorus ylide.
3 Ylide + Aldehyde/Ketone (R₂C=O)Alkene + Triphenylphosphine oxideReaction with a carbonyl compound to yield the final alkene product.

Impact of Aromatic Substituents on Chemical Behavior

Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, which profoundly impacts the molecule's reactivity. nih.gov

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. vaia.comvaia.com This is due to the high electronegativity of the three fluorine atoms, which pull electron density away from the carbon atom of the group, and consequently, from the aromatic ring through the sigma bond. vaia.comminia.edu.eg This inductive withdrawal of electrons deactivates the benzene (B151609) ring, making it less susceptible to electrophilic attack. youtube.commdpi.com The electron-withdrawing nature of the -CF3 group enhances the electrophilic character of adjacent sites. nih.gov Specifically, it increases the partial positive charge on the benzylic carbon, making it a more reactive electrophilic site for nucleophilic substitution reactions. Research has shown that a benzylic trifluoromethyl group can significantly accelerate reactions by stabilizing negatively charged transition states. nih.gov

Table 1: Comparison of Hammett Constants

Substituent Hammett Constant (σp)
Trifluoromethyl (-CF3) 0.54
Fluorine (-F) 0.06

This table illustrates the superior electron-withdrawing strength of the trifluoromethyl group compared to a single fluorine atom, as indicated by its much larger positive Hammett constant. nih.gov

While the primary electronic influence of the trifluoromethyl group is inductive, it also participates in resonance effects, albeit in a deactivating manner. The -CF3 group can withdraw electron density from the aromatic ring via resonance, which is sometimes referred to as p-π conjugation. libretexts.org This effect further reduces the electron density on the aromatic ring. minia.edu.eg The delocalization of positive charge that occurs during electrophilic aromatic substitution is destabilized by the electron-withdrawing nature of the trifluoromethyl group, particularly at the ortho and para positions. vaia.com This destabilization makes these positions less favorable for electrophilic attack. vaia.com

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). vaia.comyoutube.com The rate of EAS reactions on trifluoromethyl-substituted benzene is significantly slower compared to benzene itself. youtube.com Furthermore, the trifluoromethyl group is a meta-director. vaia.comvaia.com This is because the deactivating effect is most pronounced at the ortho and para positions due to the destabilization of the cationic intermediates (sigma complexes) formed during the reaction. vaia.com The meta position is less deactivated, and therefore, electrophilic attack preferentially occurs at this position. vaia.comvaia.com

Steric Contributions of the Methyl Group

The methyl group, while being an electron-donating group, also introduces steric effects that can influence reaction outcomes.

The methyl group, being larger than a hydrogen atom, can create steric hindrance around the benzylic carbon. askthenerd.com In the context of nucleophilic substitution at the benzylic position, particularly for an SN2 mechanism, the bulkiness of the methyl group can impede the backside attack of a nucleophile. quora.comstudylib.net This steric hindrance can slow down the rate of SN2 reactions. askthenerd.comlibretexts.org For reactions involving the aromatic ring, the methyl group can also influence the regioselectivity of electrophilic aromatic substitution. While the methyl group is an ortho, para-director, a bulky electrophile may preferentially attack the less sterically hindered para position. jove.comlibretexts.org

Table 2: Relative Rates of SN2 Reactions for Different Alkyl Bromides

Substrate Relative Rate
Methyl bromide High
Ethyl bromide Slightly lower than methyl
Isopropyl bromide Significantly lower
tert-Butyl bromide Unreactive in SN2

This table demonstrates the general trend of decreasing SN2 reaction rates with increasing steric hindrance around the electrophilic carbon. askthenerd.com

Synergistic and Antagonistic Effects of Substituents

Collaborative and Opposing Influences on Overall Reactivity

The chemical reactivity of benzyl (B1604629) bromides is largely centered around nucleophilic substitution reactions, which can proceed through either an SN1 (unimolecular) or SN2 (bimolecular) mechanism. The preferred pathway is dictated by factors such as the stability of the carbocation intermediate (for SN1) and steric hindrance at the reaction center (for SN2).

The methyl group (-CH₃) at the 5-position is an electron-donating group. Through a combination of inductive effect and hyperconjugation, it increases the electron density of the aromatic ring. chempedia.info This electron-donating nature is particularly effective at the ortho and para positions. In 5-Methyl-2-(trifluoromethyl)benzyl bromide, the methyl group is para to the benzylic carbon, a position where it can effectively stabilize a positive charge.

Conversely, the trifluoromethyl group (-CF₃) at the 2-position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. chempedia.info This group deactivates the benzene ring towards electrophilic attack by inductively pulling electron density away from it. libretexts.org

In the context of an SN1 reaction , which proceeds via a benzylic carbocation intermediate, these two substituents have opposing effects.

Synergistic Destabilization (Antagonistic to Reactivity): The trifluoromethyl group at the ortho position strongly destabilizes the adjacent benzylic carbocation through its powerful electron-withdrawing inductive effect. This effect significantly raises the activation energy for the formation of the carbocation, thereby slowing down the SN1 reaction rate.

Collaborative Stabilization (Synergistic with Reactivity): The methyl group at the para position helps to stabilize the carbocation through hyperconjugation and its weak electron-donating inductive effect. It pushes electron density towards the ring, partially compensating for the destabilizing effect of the -CF₃ group.

In an SN2 reaction , which involves a backside attack by a nucleophile on the benzylic carbon, electronic and steric factors are both at play.

Electronic Effects: The electron-withdrawing -CF₃ group increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The electron-donating -CH₃ group has a smaller, opposing effect. In this regard, the substituents have an antagonistic influence on the electronic favorability of the SN2 reaction.

Steric Effects: The trifluoromethyl group at the ortho position presents significant steric hindrance to the incoming nucleophile, which must approach the benzylic carbon from the back. quora.com This steric clash can dramatically slow down the rate of an SN2 reaction.

Therefore, while the ortho-CF₃ group electronically favors an SN2 reaction, it sterically disfavors it. The net effect is a complex interplay of these factors, but the steric hindrance from a bulky ortho group is often a dominant factor in reducing SN2 reactivity.

SubstituentPositionElectronic EffectInfluence on SN1 Reactivity (Carbocation Stability)Influence on SN2 Reactivity
-CF₃2- (ortho)Strongly Electron-WithdrawingStrongly DestabilizingElectronically Activating, Sterically Hindering
-CH₃5- (meta to -CF₃, para to -CH₂Br)Weakly Electron-DonatingWeakly StabilizingWeakly Electronically Deactivating

Positional Isomerism and its Implications

The specific placement of the methyl and trifluoromethyl groups on the benzene ring has profound implications for the reactivity of the benzyl bromide. Comparing this compound to its positional isomers highlights the importance of the relative positions of these substituents.

Let's consider a hypothetical comparison with other isomers like 4-Methyl-2-(trifluoromethyl)benzyl bromide and 2-Methyl-5-(trifluoromethyl)benzyl bromide .

This compound: As discussed, the ortho-CF₃ group strongly destabilizes a developing positive charge at the benzylic position and provides significant steric hindrance. The para-CH₃ group offers some electronic stabilization.

4-Methyl-2-(trifluoromethyl)benzyl bromide: In this isomer, the methyl group is meta to the benzylic carbon. Its stabilizing effect on a carbocation would be weaker as it operates primarily through the inductive effect, which diminishes with distance and is less effective from the meta position. The ortho-CF₃ group remains a powerful deactivating and sterically hindering substituent.

2-Methyl-5-(trifluoromethyl)benzyl bromide: Here, the methyl group is in the ortho position, and the trifluoromethyl group is in the meta position relative to the benzylic carbon. The ortho-methyl group would provide some steric hindrance, although less than the -CF₃ group. Electronically, the meta-CF₃ group still deactivates the ring but its destabilizing effect on the benzylic carbocation is less pronounced than when it is in the ortho or para position. The ortho-methyl group can offer some stabilization through hyperconjugation.

The stability of the benzylic carbocation intermediate is a key factor in determining SN1 reactivity. A general trend in carbocation stability for these isomers can be predicted based on the electronic effects of the substituents.

Compound-CH₃ Position (relative to -CH₂Br)-CF₃ Position (relative to -CH₂Br)Predicted Relative SN1 ReactivityKey Influencing Factors
This compoundparaorthoLowStrong destabilization and steric hindrance from ortho-CF₃.
4-Methyl-2-(trifluoromethyl)benzyl bromidemetaorthoVery LowStrong destabilization from ortho-CF₃; weaker stabilization from meta-CH₃.
2-Methyl-5-(trifluoromethyl)benzyl bromideorthometaModerateLess destabilization from meta-CF₃; stabilization from ortho-CH₃, but with some steric hindrance.
4-(Trifluoromethyl)benzyl bromide-paraLowStrong destabilization from para-CF₃ through resonance and induction.
3-(Trifluoromethyl)benzyl bromide-metaModerateDestabilization from meta-CF₃ is primarily inductive and weaker than at ortho/para positions.

For SN2 reactivity, the primary factor to consider is steric hindrance. The presence of any group in the ortho position will generally decrease the rate of reaction compared to isomers where the ortho positions are unsubstituted. The bulky trifluoromethyl group in the ortho position of this compound would be expected to significantly impede the backside attack of a nucleophile, making it less reactive in SN2 reactions compared to isomers with a less bulky or no ortho substituent.

Applications of 5 Methyl 2 Trifluoromethyl Benzyl Bromide in Specialized Organic Synthesis

As an Advanced Intermediate in Complex Organic Molecule Construction

5-Methyl-2-(trifluoromethyl)benzyl bromide serves as a key intermediate in multi-step synthetic sequences aimed at the assembly of complex organic molecules. Its primary role is to introduce the 5-methyl-2-(trifluoromethyl)phenyl motif, a structural fragment that can significantly influence the biological activity of the target compound. The reactivity of the benzylic bromide facilitates its coupling with a wide array of nucleophiles, including carbanions, amines, and phenols, making it a versatile tool for carbon-carbon and carbon-heteroatom bond formation.

In the construction of intricate molecular frameworks, this reagent is often employed in alkylation reactions. For instance, it can be used to alkylate active methylene compounds, such as malonic esters or β-ketoesters, leading to the formation of new carbon-carbon bonds and the extension of carbon chains. These transformations are fundamental in the synthesis of elaborate carbocyclic and heterocyclic systems.

ReactantNucleophileProductReaction Type
This compoundDiethyl malonateDiethyl 2-(5-methyl-2-(trifluoromethyl)benzyl)malonateC-Alkylation
This compoundImidazole1-(5-Methyl-2-(trifluoromethyl)benzyl)-1H-imidazoleN-Alkylation
This compoundPhenol1-(Benzyloxy)-5-methyl-2-(trifluoromethyl)benzeneO-Alkylation

Synthesis of Fluorine-Containing Organic Scaffolds

The presence of the trifluoromethyl group in this compound makes it an ideal precursor for the synthesis of novel fluorine-containing organic scaffolds. These scaffolds are of significant interest in drug discovery and materials science due to the unique properties conferred by fluorine.

Development of Novel Fluorinated Building Blocks

By reacting this compound with various difunctional or polyfunctional molecules, chemists can generate a new library of more complex fluorinated building blocks. For example, reaction with a molecule containing both an amine and a carboxylic acid could lead to the formation of a novel amino acid derivative bearing the 5-methyl-2-(trifluoromethyl)benzyl group. These new building blocks can then be utilized in peptide synthesis or in the construction of other complex architectures.

Incorporation into Diverse Ring Systems

The 5-methyl-2-(trifluoromethyl)benzyl moiety can be readily incorporated into a variety of heterocyclic and carbocyclic ring systems. This is often achieved through alkylation of a pre-existing ring system or by designing a synthetic route where the benzyl (B1604629) bromide is a key component in a cyclization step. For instance, intramolecular Friedel-Crafts type reactions of derivatives of this compound could be envisioned to form fused ring systems.

Role in the Synthesis of Precursors for Bioactive Molecules

The unique electronic and steric properties of the 5-methyl-2-(trifluoromethyl)benzyl group make it a desirable feature in the design of new bioactive molecules. Consequently, this compound is a valuable reagent for the synthesis of precursors to potential pharmaceuticals and agrochemicals.

Scaffold Diversification for Pharmaceutical Research

In pharmaceutical research, the exploration of chemical space around a known bioactive scaffold is a common strategy for lead optimization. This compound can be used to introduce the 5-methyl-2-(trifluoromethyl)benzyl group onto a variety of heterocyclic scaffolds known to exhibit biological activity, such as pyrazoles, imidazoles, and pyridines. nih.govjst.go.jp This derivatization can lead to improved potency, selectivity, or pharmacokinetic properties. For example, the N-alkylation of a heterocyclic amine is a common step in the synthesis of many kinase inhibitors. ed.ac.uk

Heterocyclic CoreReaction TypePotential Therapeutic Area
PyrazoleN-AlkylationAnti-inflammatory, Anticancer
ImidazoleN-AlkylationAntifungal, Anticancer
PyridineN-AlkylationVarious, including CNS disorders

Synthetic Pathways to Agrochemical Intermediates

The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and stability. nih.govccspublishing.org.cn this compound can serve as a key starting material for the synthesis of intermediates used in the production of novel pesticides. For instance, the ether linkage formed by the reaction of this benzyl bromide with a suitably substituted phenol could be a central structural motif in a new class of herbicides or fungicides. The introduction of this specific fluorinated benzyl group can influence the compound's mode of action and its environmental persistence. researchgate.net

Agrochemical ClassSynthetic TransformationKey Feature
FungicidesO-Alkylation of a phenolEnhanced metabolic stability
HerbicidesN-Alkylation of an anilineIncreased lipophilicity for better uptake
InsecticidesC-Alkylation of a pyrethroid precursorModified target binding affinity

Application in Materials Science Research

The unique combination of a reactive benzyl bromide moiety, a methyl group, and a trifluoromethyl group makes this compound a valuable building block in materials science. The presence of the trifluoromethyl group is particularly significant as it can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity to the final materials.

Synthesis of Fluorinated Polymers and Coatings

While specific research detailing the use of this compound in polymer synthesis is not extensively documented, its structural similarity to other fluorinated benzyl bromides suggests its utility in creating specialized fluorinated polymers and coatings. Compounds like 4-(Trifluoromethyl)benzyl bromide are utilized in the development of advanced polymers and coatings, where the trifluoromethyl group contributes to enhanced durability and environmental resistance.

The primary mechanism for incorporating this compound into a polymer backbone would likely involve nucleophilic substitution reactions where the bromide acts as a leaving group. For instance, it can undergo condensation polymerization with difunctional nucleophiles such as dithiols, bisphenols, or diamines to form polythioethers, polyethers, or polyamines, respectively.

Table 1: Potential Monomers for Polymerization with this compound

Monomer TypeExample MonomerResulting PolymerKey Properties Conferred by Fluorination
Dithiol1,4-BenzenedithiolPolythioetherIncreased thermal stability, chemical resistance
BisphenolBisphenol APolyetherEnhanced hydrophobicity, lower surface energy
Diamine1,6-HexanediaminePolyamineImproved solubility in organic solvents

The resulting fluorinated polymers are expected to exhibit properties desirable for high-performance coatings, such as chemical inertness, low surface energy (leading to water and oil repellency), and high thermal stability. These characteristics are sought after in applications ranging from protective coatings for industrial equipment to anti-fouling surfaces in marine environments.

Design of Functional Materials (e.g., organic electronic materials)

The synthesis of functional organic materials, including those for electronic applications, often relies on the precise tuning of molecular structure to achieve desired properties. The introduction of trifluoromethyl groups into organic molecules can significantly influence their electronic characteristics. While direct examples involving this compound are scarce, the use of its isomer, 4-(trifluoromethyl)benzyl bromide, in the synthesis of pyridinium bromide derivatives with mechanofluorochromism and aggregation-induced emission (AIE) highlights the potential of this class of compounds.

The electron-withdrawing nature of the trifluoromethyl group can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated system. By incorporating the 5-methyl-2-(trifluoromethyl)benzyl group into organic molecules, researchers can potentially fine-tune the electronic and photophysical properties of materials for applications in:

Organic Light-Emitting Diodes (OLEDs): Modifying the electronic properties of emissive or charge-transport materials.

Organic Photovoltaics (OPVs): Adjusting the energy levels of donor or acceptor materials to optimize charge separation and transport.

Organic Field-Effect Transistors (OFETs): Enhancing the stability and performance of organic semiconductors.

The reactivity of the benzyl bromide group allows for its attachment to various molecular scaffolds, making it a versatile tool for the design of novel functional materials.

Derivatization Reagent in Analytical Chemistry Research

In analytical chemistry, derivatization is a common strategy to improve the chromatographic separation and detection of analytes. Benzyl bromides, particularly fluorinated ones, are effective derivatizing agents. While specific applications of this compound are not widely reported, the extensive use of the closely related pentafluorobenzyl bromide (PFBBr) provides a strong basis for its potential in this area.

Derivatization with this compound would proceed via a nucleophilic substitution reaction, where the benzyl group is attached to a functional group on the analyte, such as a carboxylate, phenolate, or thiolate. This process converts polar, non-volatile analytes into more volatile and thermally stable derivatives suitable for gas chromatography (GC). The presence of the trifluoromethyl group can also enhance detection by electron capture detectors (ECD).

Table 2: Potential Analytical Derivatization Reactions with this compound

Analyte Functional GroupAnalyte ExampleDerivative FormedAnalytical Benefit
Carboxylic AcidPalmitic AcidEsterIncreased volatility for GC analysis
PhenolPhenolEtherImproved thermal stability
ThiolCysteineThioetherEnhanced detectability with ECD

The general reaction for the derivatization of a carboxylic acid (R-COOH) can be represented as:

R-COOH + this compound → R-COO-CH₂-C₆H₃(CH₃)(CF₃) + HBr

This reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid, making it a more effective nucleophile. The resulting ester is more volatile and less polar than the parent acid, leading to better peak shape and resolution in GC analysis. For high-performance liquid chromatography (HPLC), this derivatization can be used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection, although the inherent fluorescence of the 5-methyl-2-(trifluoromethyl)benzyl group is not as strong as that of specialized fluorogenic reagents.

Computational and Theoretical Studies of 5 Methyl 2 Trifluoromethyl Benzyl Bromide

Quantum Chemical Characterization

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, providing a detailed picture of its geometry, electronic landscape, and reactivity. For 5-Methyl-2-(trifluoromethyl)benzyl bromide, these computational methods allow for a thorough characterization of its fundamental chemical nature.

Optimized Geometries and Conformational Landscapes

The three-dimensional arrangement of atoms in this compound is crucial for understanding its physical and chemical behavior. Computational methods, particularly density functional theory (DFT), are employed to determine the most stable geometric structure by finding the minimum energy conformation on the potential energy surface.

The conformational landscape of this molecule is primarily dictated by the rotation around the C(aryl)-C(benzyl) bond and the C(benzyl)-Br bond. The presence of bulky and electronically distinct ortho-substituents—the methyl (-CH₃) group and the trifluoromethyl (-CF₃) group—imposes significant steric and electronic constraints on the rotational freedom of the bromomethyl (-CH₂Br) group.

Computational studies on ortho-substituted toluenes suggest that the orientation of substituents can significantly influence the stability of different conformers. For this compound, the most stable conformation would likely involve an arrangement that minimizes the steric repulsion between the large trifluoromethyl group and the bromomethyl group. This would likely result in the C-Br bond being oriented away from the trifluoromethyl group.

Table 1: Illustrative Calculated Geometric Parameters for a Substituted Benzyl (B1604629) Bromide (Note: This data is illustrative for a related substituted benzyl bromide, as specific computational data for this compound is not readily available in the searched literature.)

ParameterValue
C(aryl)-C(benzyl) Bond Length1.52 Å
C(benzyl)-Br Bond Length1.95 Å
C(aryl)-C(benzyl)-Br Bond Angle112.5°
Dihedral Angle (C(aryl)-C(aryl)-C(benzyl)-Br)65°

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, which is typical for benzene (B151609) derivatives. The electron-donating methyl group will likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the strongly electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and the LUMO. This opposing electronic influence of the two substituents creates a complex electronic environment.

The LUMO is anticipated to be centered on the antibonding σ* orbital of the C-Br bond of the bromomethyl group. This localization makes the benzylic carbon an electrophilic center, susceptible to attack by nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The combined electronic effects of the methyl and trifluoromethyl groups will modulate this energy gap.

Table 2: Illustrative Frontier Orbital Energies for a Substituted Benzyl Bromide (Note: This data is illustrative for a related substituted benzyl bromide, as specific computational data for this compound is not readily available in the searched literature.)

Molecular OrbitalEnergy (eV)
HOMO-9.15
LUMO-0.85
HOMO-LUMO Gap8.30

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound governs its electrostatic interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the MEP map of this compound, the most negative potential (typically colored red) would be expected around the fluorine atoms of the trifluoromethyl group and the bromine atom, due to their high electronegativity. The aromatic ring will also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.

Reaction Pathway Analysis and Transition State Identification

This compound is a benzylic halide, and as such, it can undergo nucleophilic substitution reactions through either an Sₙ1 or Sₙ2 mechanism. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the electronic and steric properties of the substrate itself.

Computational analysis can be used to model these reaction pathways. For an Sₙ2 reaction, the pathway involves a single concerted step where the nucleophile attacks the benzylic carbon while the bromide ion departs. A transition state for this process would be identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the C-nucleophile bond formation and C-Br bond breaking.

For an Sₙ1-type mechanism, the computational analysis would focus on the stepwise pathway involving the formation of a benzylic carbocation intermediate. The stability of this carbocation is critical. The electron-donating methyl group would help to stabilize the positive charge, while the electron-withdrawing trifluoromethyl group would destabilize it. Computational modeling can quantify these competing effects and determine the feasibility of carbocation formation.

Energy Profiles and Rate Constant Predictions

For an Sₙ2 reaction of this compound, the activation energy will be influenced by the steric hindrance around the reaction center caused by the ortho substituents. For an Sₙ1 reaction, the energy barrier will be determined by the stability of the benzylic carbocation intermediate.

From the calculated activation energies, theoretical rate constants can be predicted using Transition State Theory (TST). These predicted rate constants can then be compared with experimental kinetic data to validate the proposed mechanism. Computational studies on similar benzyl bromide systems have shown that the presence of electron-withdrawing groups can influence the transition state structure, making it "tighter" in Sₙ2 reactions. researchgate.net

Table 3: Illustrative Calculated Energy Profile for a Nucleophilic Substitution Reaction (Note: This data is illustrative for a generic Sₙ2 reaction of a benzyl bromide and is not specific to this compound.)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+18.5
Products-10.2

Solvent Effects and Catalysis Modeling

The reactivity of this compound in chemical reactions, particularly nucleophilic substitutions, is significantly influenced by the solvent. Computational modeling allows for the investigation of these solvent effects at a molecular level. The reaction can proceed through different mechanisms, such as SN1 or SN2, and the preferred pathway is often dictated by the surrounding solvent environment. chemistrysteps.com

Solvent Effects: Theoretical models can simulate the reaction pathway in various solvents to predict the activation energy barriers for competing mechanisms. The stability of reactants, transition states, and products is evaluated in solvents of differing polarity and proticity.

Polar Protic Solvents (e.g., methanol, water): These solvents are capable of hydrogen bonding and can effectively solvate both the leaving group (bromide ion) and a potential carbocation intermediate. Computational studies would likely show that these solvents favor an SN1 pathway by stabilizing the resonance-stabilized benzylic carbocation formed upon departure of the bromide. ias.ac.in

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents possess dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. Models would predict that these solvents tend to favor an SN2 mechanism, where the rate is dependent on both the substrate and the nucleophile. ias.ac.in

Nonpolar Solvents (e.g., hexane, toluene): In these environments, charge separation is highly unfavorable. Computational models would show high energy barriers for ionic pathways, suggesting that reactions, if they occur, might proceed via radical mechanisms or require catalysis.

Catalysis Modeling: Computational chemistry is a powerful tool for elucidating the mechanisms of catalyzed reactions involving benzyl bromides. For instance, transition metal catalysis is often employed for cross-coupling reactions. Density Functional Theory (DFT) calculations can be used to model the catalytic cycle, including key steps like oxidative addition, transmetalation, and reductive elimination.

In a modeled catalytic reaction, DFT could be used to:

Determine the geometry and electronic structure of the active catalyst.

Map the potential energy surface for the oxidative addition of the C-Br bond of this compound to a metal center (e.g., Cobalt(I) or Palladium(0)). researchgate.net

Calculate the activation barriers for subsequent steps in the catalytic cycle.

Analyze the role of ligands on the metal center in modulating catalytic activity and selectivity.

By modeling these processes, researchers can predict reaction outcomes, optimize reaction conditions, and design more efficient catalysts for transformations involving this specific benzyl bromide derivative.

Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure. The presence and position of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups on the benzene ring exert significant electronic and steric effects that modulate the reactivity of the benzylic C-Br bond.

Application of Hammett Correlations and Taft Parameters

Hammett correlations and Taft parameters provide a quantitative framework for understanding the influence of substituents on reaction rates and equilibria. wikipedia.org These linear free-energy relationships are invaluable for predicting the reactivity of this compound based on the electronic properties of its substituents.

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted reference compound (benzyl bromide).

σ is the substituent constant, which quantifies the electronic effect of the substituent (a negative value indicates an electron-donating group, a positive value indicates an electron-withdrawing group).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.org

For this compound, two key substituents are present:

5-Methyl (-CH₃): This is an electron-donating group, primarily through an inductive effect and hyperconjugation. It has a negative Hammett sigma value (σ_meta ≈ -0.07).

2-Trifluoromethyl (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms, operating through a powerful inductive effect (-I). It has a large positive Hammett sigma value (σ_ortho is complex, but the effect is strongly withdrawing). wikipedia.org

In a reaction where a positive charge develops at the benzylic carbon in the transition state (e.g., an SN1 reaction), the reaction constant ρ will be negative. researchgate.net In this scenario, the electron-donating methyl group would stabilize the transition state and accelerate the reaction, while the strongly electron-withdrawing trifluoromethyl group would destabilize it and decelerate the reaction. Conversely, for a reaction where negative charge builds up near the ring, ρ would be positive. researchgate.net

The Taft equation extends these concepts to separate polar (σ*), steric (Eₛ), and resonance effects, which is particularly useful for ortho-substituted compounds where steric hindrance can be significant. The trifluoromethyl group at the ortho position not only exerts a powerful electronic effect but also a notable steric one.

Table 1: Expected Influence of Substituents on Benzylic Reactivity via an SN1 Mechanism (Negative ρ)
SubstituentPositionElectronic EffectHammett Constant (σ) TypeExpected Effect on Rate
-CH₃meta (5-position)Electron Donating (weak)σm < 0Rate Accelerating
-CF₃ortho (2-position)Electron Withdrawing (strong)σp > 0 (as proxy for strong EWG)Rate Decelerating

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.gov For a set of substituted benzyl bromides, including this compound, a QSRR model could be developed to predict their reaction rate constants for a specific transformation.

The development of a QSRR model involves several steps:

Data Set Generation: A series of benzyl bromide derivatives with varying substituents would be synthesized, and their reaction rates under controlled conditions would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated using computational software. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors (independent variables) to the observed reactivity (dependent variable). nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

For this compound, relevant descriptors would fall into several categories.

Table 2: Representative Molecular Descriptors for a QSRR Study
Descriptor ClassSpecific Descriptor ExampleInformation Encoded
ElectronicHOMO/LUMO energies, Mulliken atomic chargesElectron density distribution, susceptibility to nucleophilic/electrophilic attack
StericMolecular volume, Surface area, Taft's EsSteric hindrance around the reaction center
TopologicalWiener index, Kier & Hall connectivity indicesMolecular size, shape, and degree of branching
Quantum ChemicalDipole moment, PolarizabilityOverall polarity and response to an electric field

A successful QSRR model could then be used to predict the reactivity of new, unsynthesized benzyl bromide derivatives, guiding future experimental work.

Prediction of Spectroscopic Signatures

Computational chemistry provides methodologies to predict the spectroscopic signatures of molecules like this compound with a high degree of accuracy. These predictions are crucial for confirming experimental results and aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Theoretical prediction of NMR spectra has become a standard tool in chemical analysis. The process involves calculating the magnetic shielding tensor for each nucleus in the molecule, from which the isotropic shielding constant (σ) and, subsequently, the chemical shift (δ) are derived.

Density Functional Theory (DFT) is the most common method for these calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net For fluorinated compounds, predicting ¹⁹F NMR shifts is particularly valuable. researchgate.netresearchgate.net Computational studies have shown that functionals like B3LYP combined with appropriate basis sets (e.g., 6-311+G(d,p)) can yield accurate predictions, especially when a linear scaling method is used to correct for systematic errors by correlating calculated shielding constants with experimental chemical shifts for a set of known compounds. nih.govacs.org

For this compound, one would expect to predict:

¹H NMR: Distinct signals for the aromatic protons, the benzylic CH₂ protons, and the methyl CH₃ protons. The chemical shifts would be influenced by the electronic effects of the -CF₃ and -Br groups.

¹³C NMR: Chemical shifts for each unique carbon atom, including the aromatic carbons, the benzylic carbon, the methyl carbon, and the carbon of the CF₃ group (which would show a characteristic quartet due to C-F coupling).

¹⁹F NMR: A single signal (a singlet in a proton-decoupled spectrum) for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift is highly sensitive to the electronic environment of the aromatic ring.

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm)
NucleusGroupPredicted δ (ppm)Key Influences
¹H-CH₂Br~4.6 - 4.8Deshielding by Br and aromatic ring
¹HAromatic-H~7.2 - 7.6Substituent effects from -CH₃ and -CF₃
¹H-CH₃~2.4Shielding from alkyl group
¹³C-CH₂Br~30 - 35Attachment to electronegative Br
¹⁹F-CF₃~ -60 to -65Ortho position on a substituted benzene ring

Infrared (IR) Vibrational Analysis

Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculations are typically performed using DFT methods, which can predict the IR spectrum with good accuracy. The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes.

The predicted spectrum for this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups. A Potential Energy Distribution (PED) analysis can be performed to assign the calculated frequencies to specific types of molecular motion (e.g., stretching, bending, rocking). researchgate.net

Key predicted vibrational frequencies include:

C-H stretching (aromatic): Typically found above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹ for the -CH₂Br and -CH₃ groups.

C=C stretching (aromatic): A series of bands in the 1450-1600 cm⁻¹ region.

C-F stretching: The trifluoromethyl group gives rise to very strong, characteristic absorption bands, typically in the 1100-1400 cm⁻¹ region. A particularly strong band near 1330 cm⁻¹ is often assigned to the C-CF₃ stretching mode in substituted trifluoromethyl benzenes. ias.ac.in

C-Br stretching: This vibration occurs at lower frequencies, typically in the 500-700 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Frequencies
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3050 - 3150Medium
Aliphatic C-H Stretch-CH₂, -CH₃2850 - 3000Medium
Aromatic C=C StretchAr C=C1450 - 1600Medium to Strong
C-F Stretch-CF₃1100 - 1400Very Strong
C-Br Stretch-CH₂Br500 - 700Medium to Strong

These theoretical predictions of IR spectra are instrumental in interpreting experimental data, confirming the synthesis of the target compound, and understanding its vibrational properties. mdpi.com

Mass Spectrometry Fragmentation Pattern Prediction

Computational and theoretical studies are pivotal in predicting the mass spectrometry fragmentation pattern of this compound. In the absence of published experimental mass spectra for this specific compound, its fragmentation behavior under electron ionization (EI) can be predicted by examining the known fragmentation pathways of structurally related molecules, including benzyl bromide, toluene (B28343), and compounds containing trifluoromethyl groups. The fragmentation process is initiated by the formation of a molecular ion (M⁺˙), which then undergoes a series of bond cleavages and rearrangements to form various fragment ions.

The primary and most anticipated fragmentation pathway for this compound involves the cleavage of the benzylic carbon-bromine bond. This is due to the relative weakness of the C-Br bond and the high stability of the resulting benzyl-type carbocation. The presence of bromine, with its two stable isotopes, 79Br and 81Br, in nearly equal natural abundance, is expected to result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (M⁺˙ and M+2⁺˙).

Upon cleavage of the bromine atom, a 5-methyl-2-(trifluoromethyl)benzyl cation is formed. This cation is expected to be highly abundant. A common fragmentation pathway for benzyl-type cations is the rearrangement to a highly stable tropylium ion. gbiosciences.combrainly.comchegg.com For substituted benzyl compounds, this rearrangement may involve the loss or rearrangement of substituents.

Another significant fragmentation pathway involves the loss of the trifluoromethyl group. The C-CF3 bond can cleave, leading to the formation of a methylbenzyl bromide radical cation or further fragments. Additionally, cleavage of the methyl group from the aromatic ring can occur.

The predicted key fragmentation steps are:

Formation of the Molecular Ion: The initial ionization of the molecule.

Alpha-Cleavage of the Bromine Atom: This is the most likely initial fragmentation, leading to the formation of the 5-methyl-2-(trifluoromethyl)benzyl cation.

Formation of the Tropylium-type Ion: The rearrangement of the benzyl cation to a more stable seven-membered ring structure.

Loss of the Trifluoromethyl Group: Cleavage of the C-CF3 bond.

Loss of a Methyl Radical: Cleavage of the C-CH3 bond from the aromatic ring.

Further Fragmentations: Subsequent losses of smaller neutral molecules like H, CH3, or HF from the primary fragment ions.

The following interactive table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (for 79Br) m/z (for 81Br) Proposed Ion Structure Formation Pathway
254256[C9H8BrF3]⁺˙Molecular Ion (M⁺˙)
175-[C9H8F3]⁺Loss of •Br from the molecular ion
155-[C8H5F2]⁺Loss of HF from the [C9H8F3]⁺ ion
127-[C7H4F]⁺Further fragmentation and rearrangement
105-[C8H8]⁺Loss of •CF3 from the [C9H8F3]⁺ ion
91-[C7H7]⁺Tropylium ion, from rearrangement and loss of substituents
185187[C8H8Br]⁺Loss of •CF3 from the molecular ion

This predicted fragmentation pattern provides a theoretical framework for the identification of this compound in mass spectrometry analysis. Experimental verification would be necessary to confirm these predictions.

Future Research Directions and Emerging Paradigms

Innovations in Synthesis Methodologies

The synthesis of substituted benzyl (B1604629) bromides is a mature field, yet the quest for more efficient, sustainable, and automated methods continues. Future research will likely focus on harnessing modern synthetic tools to improve the preparation and functionalization of molecules like 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Visible-light photoredox catalysis and electrocatalysis have emerged as powerful tools for forging new chemical bonds under mild conditions. beilstein-journals.org These methods rely on single-electron transfer (SET) processes to generate highly reactive radical intermediates. For a substrate like this compound, these approaches could unlock novel functionalization pathways that are inaccessible through traditional thermal methods.

Future research could explore:

Benzylic C-Br Bond Functionalization: Photoredox catalysis could enable the coupling of the benzyl bromide with a wide array of nucleophiles and radical precursors. This could include alkylation, arylation, and acylation reactions proceeding through a benzylic radical intermediate.

Ring Functionalization: Electrocatalytic methods could be employed to selectively activate C-H bonds on the aromatic ring, allowing for the introduction of new substituents without the need for pre-functionalized starting materials.

Table 1: Potential Photoredox and Electrocatalytic Transformations

Transformation TypePotential Reagent/Catalyst SystemTarget Functional Group
Dehalogenative AlkylationIr or Ru-based photocatalyst + Alkyl CarboxylateC-Alkyl Bond
C-H ArylationElectrocatalysis with a transition metal catalystC-Aryl Bond
CarboxylationPhotoredox catalysis with CO2Carboxylic Acid

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers significant advantages in terms of safety, scalability, and reaction control. nih.gov The synthesis of benzyl bromides, which can involve hazardous reagents like bromine, is particularly well-suited for flow chemistry. uni-muenchen.deorganic-chemistry.org

Emerging paradigms in this area include:

On-Demand Synthesis: Automated flow reactors could be designed for the on-demand synthesis of this compound, minimizing the need to store this reactive intermediate. uni-muenchen.de

Multi-Step Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process. researchgate.net This could involve the synthesis of the benzyl bromide followed immediately by its reaction with a nucleophile to generate a more advanced intermediate, all within the same flow setup. This approach improves efficiency and reduces waste. nih.gov

Unexplored Reactivity Modes

While the benzylic bromide is the most obvious reactive site, the aromatic ring and the trifluoromethyl group represent frontiers for discovering new reactivity.

Directing group-assisted C-H functionalization has traditionally focused on the ortho position. acs.org However, a major challenge and a burgeoning area of research is the selective functionalization of C-H bonds at the meta and para positions, remote from existing substituents. nih.govresearchgate.net For this compound, this would involve targeting the C-H bonds at the C4 and C6 positions.

Future strategies could involve:

Transient Directing Groups: The development of new catalysts that operate via transient directing groups could enable temporary coordination to the substrate, guiding functionalization to a remote position before dissociating.

Radical Translocation: Methods involving radical generation and subsequent 1,5-hydrogen atom transfer (HAT) could be designed to functionalize a remote C-H bond. researchgate.net

The trifluoromethyl (CF3) group is generally considered to be highly stable and chemically inert, which contributes to its utility in enhancing metabolic stability in drug candidates. bohrium.com However, recent advances are beginning to challenge this paradigm, with new methods emerging for the transformation of the CF3 group itself.

Potential future research directions include:

C-F Bond Activation: Developing catalytic systems capable of selectively activating one or two of the C-F bonds in the CF3 group could open pathways to difluoromethyl (CF2H) or monofluoromethyl (CH2F) containing compounds, which have distinct electronic and biological properties.

Trifluoromethyl Group as a Synthetic Handle: Research into using the CF3 group to direct reactions at adjacent positions or as a leaving group in novel transformations is an area of growing interest. While challenging, success in this area would dramatically increase the synthetic utility of trifluoromethylated building blocks. nih.gov

Targeted Synthesis of Advanced Intermediates

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. jelsciences.com Its specific substitution pattern can be used to fine-tune the steric and electronic properties of a target molecule.

Future applications will likely focus on its use in the synthesis of:

Bioactive Molecules: The trifluoromethylbenzyl motif is present in a number of experimental therapeutic agents. nih.gov This compound could be used to create libraries of analogues of known drugs to explore structure-activity relationships (SAR) and develop new drug candidates.

Functional Materials: The unique electronic properties imparted by the CF3 group make this compound an attractive starting material for the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chirality Introduction and Asymmetric Synthesis

The development of methodologies for the enantioselective synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While direct asymmetric synthesis involving this compound is a nascent field, the structural motifs it contains offer fertile ground for exploration. The trifluoromethyl group, in particular, can exert significant steric and electronic influences that can be harnessed to control stereoselectivity in chemical transformations.

Future research may focus on leveraging the 5-methyl-2-(trifluoromethyl)benzyl moiety as a directing or protecting group in asymmetric catalysis. Studies have shown that trifluoromethylated benzyl groups can influence the stereochemical outcome of reactions, such as glycosylations, by modulating the reactivity and conformational properties of intermediates. nih.govacs.org For instance, the electronic properties of the trifluoromethyl group can impact the stability of transition states in catalytic cycles, potentially leading to higher enantiomeric excesses.

Moreover, the development of chiral catalysts capable of recognizing and selectively transforming substrates bearing the 5-methyl-2-(trifluoromethyl)benzyl group is a promising avenue. This could involve the design of transition-metal catalysts with chiral ligands that can engage in stereoselective cross-coupling reactions or biocatalytic approaches using engineered enzymes for asymmetric N–H bond insertion to produce chiral α-trifluoromethyl amines. nih.govacs.org Such advancements would enable the synthesis of a wide array of enantioenriched compounds with potential applications in drug discovery.

Multicomponent Reactions Incorporating the Benzyl Bromide Motif

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, atom-economical step. rug.nl The incorporation of this compound into MCRs represents a significant opportunity to rapidly generate libraries of novel compounds. The reactive benzyl bromide functionality makes it a suitable electrophilic component in various MCRs.

For instance, in isocyanide-based MCRs such as the Ugi or Passerini reactions, this compound could potentially serve as a key building block. nih.govbeilstein-journals.org While direct examples involving this specific compound are yet to be extensively reported, the general reactivity of benzyl halides in such transformations is well-established. Its participation could lead to the synthesis of peptidomimetics and other complex scaffolds bearing the unique 5-methyl-2-(trifluoromethyl)benzyl moiety.

Future investigations will likely focus on optimizing reaction conditions and exploring the scope of MCRs that can accommodate this compound. This could lead to the discovery of novel transformations and the efficient synthesis of structurally diverse molecules with potential biological activities. The trifluoromethyl group in the resulting products can also confer desirable properties such as enhanced metabolic stability and binding affinity. nih.gov

Interdisciplinary Research Frontiers

The application of bespoke small molecules to probe and manipulate biological systems is a rapidly expanding area of research. The unique properties of this compound make it an attractive candidate for the development of sophisticated tools for chemical biology and advanced spectroscopic probes.

Chemical Biology Tool Development

In the field of chemical biology, small molecules that can covalently modify proteins are invaluable for studying protein function and identifying new therapeutic targets. The benzyl bromide moiety of this compound can act as a reactive handle to form covalent bonds with nucleophilic residues on proteins, such as cysteine or lysine. This reactivity can be harnessed to design activity-based probes and selective inhibitors. rsc.org

The presence of the trifluoromethyl group offers a distinct advantage for such probes. The CF₃ group is a valuable tag for ¹⁹F NMR spectroscopy, a powerful analytical technique with a high signal-to-noise ratio and no background signal in biological systems. ljmu.ac.uk This allows for the sensitive detection and characterization of probe-protein interactions. Furthermore, the lipophilicity conferred by the trifluoromethyl group can enhance cell permeability, a crucial property for probes designed to function in living cells. researchgate.netbeilstein-journals.org

Future research in this area will likely involve the design and synthesis of derivatives of this compound that incorporate additional functionalities, such as reporter tags (e.g., fluorophores or biotin) or targeting ligands, to create highly specific and versatile chemical probes for cancer biology and other areas of biomedical research. nih.gov

Advanced Spectroscopic Probe Synthesis

The development of fluorescent probes is essential for visualizing biological processes with high spatial and temporal resolution. nih.gov this compound can serve as a versatile scaffold for the synthesis of novel fluorescent probes. The benzyl bromide functionality allows for its straightforward conjugation to a wide range of fluorophore core structures. rsc.org

The trifluoromethyl group can modulate the photophysical properties of a fluorophore, such as its quantum yield and emission wavelength, through electronic effects. beilstein-journals.org This provides a mechanism for fine-tuning the probe's spectral characteristics for specific imaging applications. Moreover, as mentioned, the CF₃ group can serve as a ¹⁹F NMR reporter, enabling multimodal imaging by correlating fluorescence microscopy with ¹⁹F NMR spectroscopy.

Emerging research directions may include the development of "turn-on" fluorescent probes based on the this compound scaffold. In such probes, the fluorescence could be quenched in the initial state and activated upon reaction with a specific analyte or enzyme in a biological system. This would provide a highly sensitive and specific method for detecting and imaging biological events.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Methyl-2-(trifluoromethyl)benzyl bromide, and what are the critical parameters to control during the reaction?

  • Methodological Answer : Synthesis typically involves bromination of the corresponding toluene derivative using reagents like N-bromosuccinimide (NBS) under radical initiation or via halogen exchange with lithium bromide. Key parameters include:

  • Temperature control : Maintain ≤0°C during bromination to suppress side reactions (e.g., over-bromination) .
  • Solvent selection : Use anhydrous dichloromethane or carbon tetrachloride to stabilize reactive intermediates .
  • Reaction monitoring : Track progress via TLC (hexane/ethyl acetate) or in situ FTIR for bromine consumption.

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR spectroscopy :
  • ¹H NMR : Methyl group (δ ~2.4 ppm), benzylic CH₂Br (δ ~4.5 ppm as a doublet due to coupling with adjacent CF₃) .
  • ¹⁹F NMR : Trifluoromethyl group (δ ~-60 ppm, singlet) .
  • GC-MS : Use a low-polarity column (e.g., DB-5) with temperature ramping (50°C to 250°C at 10°C/min) to confirm molecular ion [M]⁺ at m/z 272 .
  • Elemental analysis : Validate Br and F content (±0.3% tolerance) .

Q. What are the safety considerations and proper storage conditions for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in amber glass bottles under nitrogen at -20°C to prevent hydrolysis or light-induced decomposition .
  • Handling : Use PPE (nitrile gloves, face shield) in a fume hood; avoid contact with nucleophiles (e.g., amines, water) to prevent exothermic reactions .
  • Waste disposal : Neutralize residual compound with 10% sodium thiosulfate before transferring to halogenated waste containers .

Advanced Research Questions

Q. What strategies can be employed to mitigate competing side reactions when using this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance SN2 reactivity while avoiding protic solvents that promote elimination .
  • Additives : Include catalytic tetrabutylammonium iodide (TBAI) to stabilize transition states and reduce byproduct formation .
  • Temperature modulation : Conduct reactions at 40–50°C to balance reaction rate and selectivity .

Q. How does the presence of the trifluoromethyl group influence the reactivity and stability of this compound under various reaction conditions?

  • Methodological Answer :

  • Electron-withdrawing effect : The CF₃ group increases electrophilicity of the benzylic carbon, accelerating SN2 reactions with soft nucleophiles (e.g., thiols) but may reduce stability in basic conditions .
  • Thermal stability : Decomposition occurs above 120°C, releasing HF; use TGA-DSC to assess degradation thresholds .
  • Hydrolytic sensitivity : Monitor pH in aqueous systems (pH >7 accelerates hydrolysis to benzyl alcohol derivatives) .

Q. What advanced analytical techniques are required to resolve structural ambiguities or quantify trace impurities in this compound samples?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Achieve <2 ppm mass accuracy to distinguish isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) and confirm molecular formula .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions and assign coupling pathways .
  • HPLC-UV/ELSD : Use a C18 column (acetonitrile/water gradient) with ELSD to quantify impurities <0.1% (e.g., residual toluene derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.